molecular formula C27H22N2O5S B11577542 prop-2-en-1-yl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B11577542
M. Wt: 486.5 g/mol
InChI Key: TYMUACFOMFRVOL-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrrol derivatives, thiazole-containing compounds, and molecules with similar functional groups. Examples include:

Uniqueness

PROP-2-EN-1-YL 4-METHYL-2-[7-METHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a chromeno-pyrrol core, a thiazole ring, and various functional groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various fields .

Properties

Molecular Formula

C27H22N2O5S

Molecular Weight

486.5 g/mol

IUPAC Name

prop-2-enyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H22N2O5S/c1-5-12-33-26(32)24-16(4)28-27(35-24)29-21(17-9-6-14(2)7-10-17)20-22(30)18-13-15(3)8-11-19(18)34-23(20)25(29)31/h5-11,13,21H,1,12H2,2-4H3

InChI Key

TYMUACFOMFRVOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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